1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate
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Overview
Description
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. This compound is known for its unique properties such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate typically involves the quaternization of 1-methylimidazole with tetradecyl bromide, followed by anion exchange with a nitrate salt . The reaction conditions usually require a solvent such as acetonitrile or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate involves its interaction with molecular targets such as enzymes, proteins, and cell membranes . The compound can disrupt cellular processes by altering membrane permeability and enzyme activity. The pathways involved in its action include oxidative stress, membrane disruption, and inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate can be compared with other similar imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: This compound has similar thermal stability and solubility properties but differs in its cation structure and specific applications.
1-Butyl-3-methylimidazolium bromide: This compound has a shorter alkyl chain, resulting in different solubility and reactivity properties.
1-Hexyl-3-methylimidazolium nitrate: This compound has a similar nitrate anion but a different alkyl chain length, affecting its physical and chemical properties.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct solubility and stability characteristics, making it suitable for specific applications where other imidazolium-based ionic liquids may not be as effective .
Properties
CAS No. |
799246-94-9 |
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Molecular Formula |
C18H35N3O3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;nitrate |
InChI |
InChI=1S/C18H35N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3)4/h16-18H,3-15H2,1-2H3;/q+1;-1 |
InChI Key |
PJLHGFMYZKRBHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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